
1-フェニルピロール
概要
説明
1-Phenylpyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
科学的研究の応用
1-Phenylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and conductive polymers.
作用機序
Target of Action
1-Phenylpyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . Its primary targets are the fungal osmotic signal transduction pathway and the cytochrome P-450 dependent monooxygenase activity in microsomes from rat liver . The compound’s perception by a typical fungal hybrid histidine kinase (HHK) activates the fungal osmotic signal transduction pathway .
Mode of Action
1-Phenylpyrrole interacts with its targets, leading to several physiological impacts on the pathogen. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . The compound’s interaction with the HHK can lead to point mutations that confer fungicide resistance and affect its sensor domain .
Biochemical Pathways
The compound affects the fungal osmotic signal transduction pathway . This pathway’s activation ultimately leads to MAPK-phosphorylation and activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins . The RR Skn7, under control of Ypd1, is also involved in the transcriptional regulation in response to 1-Phenylpyrrole treatment .
Result of Action
The result of 1-Phenylpyrrole’s action includes severe physiological impacts on the pathogen, such as membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It also leads to the activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins .
Action Environment
The action, efficacy, and stability of 1-Phenylpyrrole can be influenced by environmental factors. For instance, the original compound pyrrolnitrin from which 1-Phenylpyrrole is derived was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, factors such as light exposure and soil conditions could potentially influence the action of 1-Phenylpyrrole.
生化学分析
Biochemical Properties
1-Phenylpyrrole interacts with various enzymes and proteins, leading to significant physiological impacts on the pathogen . It causes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These interactions and changes contribute to the antifungal properties of 1-Phenylpyrrole .
Cellular Effects
1-Phenylpyrrole has profound effects on cellular processes. It leads to hyphal swelling and burst in fungal cells . This is due to the severe physiological impacts it has on the pathogen, including changes in carbon metabolism and the accumulation of metabolites .
Molecular Mechanism
The molecular mechanism of 1-Phenylpyrrole involves its perception by a typical fungal hybrid histidine kinase (HHK) . This activates the fungal osmotic signal transduction pathway . The HHK is prone to point mutations that confer resistance to 1-Phenylpyrrole and affect its sensor domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpyrrole change over time. It has been observed that 1-Phenylpyrrole has a stable activity for up to 30 days in the soil
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with phenyl halides in the presence of a palladium catalyst. For example, the cross-coupling of bromobenzene with 1-pyrrolylzinc chloride in the presence of a palladium catalyst yields 1-phenylpyrrole . Another method involves the reaction of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 1-phenylpyrrole typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 1-Phenylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are commonly used.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted phenylpyrrole derivatives.
類似化合物との比較
2-Phenylpyrrole: Similar to 1-phenylpyrrole but with the phenyl group attached to the second position of the pyrrole ring.
Fludioxonil: A phenylpyrrole analogue used as an antifungal agent.
Fenpiclonil: Another phenylpyrrole analogue with antifungal properties.
Uniqueness: 1-Phenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P-450 enzymes and its use in various industrial applications highlight its versatility and importance in scientific research .
特性
IUPAC Name |
1-phenylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60212905 | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-90-5 | |
| Record name | 1-Phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
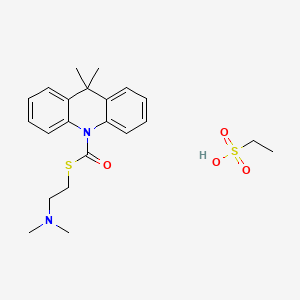
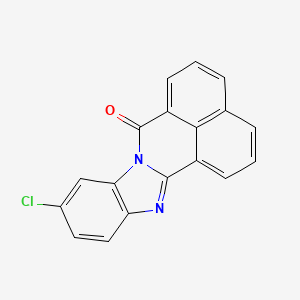


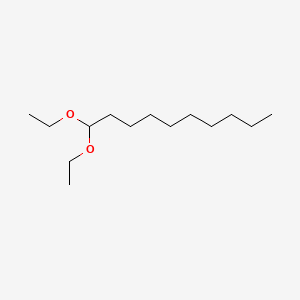

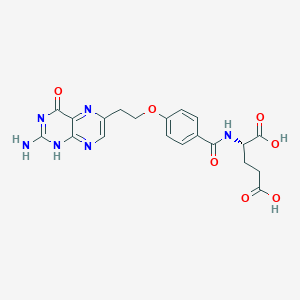

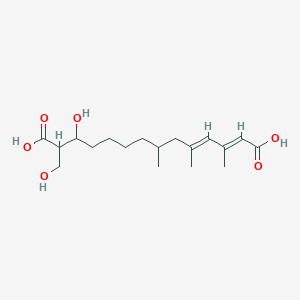
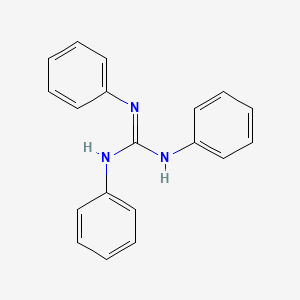



![7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663924.png)
